

# Butafosfan in Veterinary Medicine: A Comparative Meta-Analysis of Efficacy

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Butafosfan**

Cat. No.: **B124190**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

**Butafosfan**, a synthetic organic phosphorus compound, has been utilized in veterinary medicine for decades, primarily as a metabolic stimulant.[1][2][3][4][5] Often administered in combination with cyanocobalamin (Vitamin B12), its purported benefits span a range of applications from mitigating metabolic stress to improving reproductive outcomes. This guide provides a meta-analytical overview of **Butafosfan**'s effectiveness, drawing on available veterinary studies to offer a comparative perspective supported by experimental data.

## I. Overview of Butafosfan's Mechanism and Application

**Butafosfan** is chemically identified as [1-(butylamino)-1-methylethyl]-phosphonic acid and serves as a source of organic phosphorus, containing 17.3% phosphorus.[1][2][3][4][5][6] Unlike naturally occurring phosphorus compounds, **Butafosfan** is a synthetic phosphonic acid derivative.[1][2][3][4][5] Its primary application in veterinary practice is to address metabolic disorders, particularly in young animals, and to support the treatment of infertility, tetany, and paresis as an adjunct to calcium and magnesium therapy.[6]

The combination of **Butafosfan** and Vitamin B12 has been commercially available since 1958. [1][2][3][4][5] Vitamin B12 is a crucial cofactor for enzymes such as methionine synthase and methylmalonyl-CoA mutase, playing a vital role in the conversion of propionate to succinyl-CoA in ruminants.[1][2][3][4][5] This synergistic combination is thought to enhance energy

metabolism and overall physiological function.<sup>[7]</sup> While the precise mode of action of **Butafosfan** is not fully understood, it is believed to influence carbohydrate and lipid metabolism.<sup>[1][2][3][4][5][8]</sup>

## II. Comparative Efficacy in Dairy Cattle

A significant body of research on **Butafosfan**'s effectiveness focuses on transition dairy cows, a period where they are susceptible to metabolic diseases like ketosis.

### A. Management of Subclinical Ketosis

Subclinical ketosis, characterized by elevated levels of  $\beta$ -hydroxybutyrate (BHBA) in the blood, is a prevalent issue in early lactation dairy cows. Several studies have investigated the impact of **Butafosfan** and Vitamin B12 combinations on key metabolic parameters.

| Study                 | Treatment Group(s)                                                                    | Control Group           | Key Findings                                                                                                                                                                                                                                                                     | Reference |
|-----------------------|---------------------------------------------------------------------------------------|-------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Pereira et al. (2013) | Butafosfan (100 mg/mL) and Cyanocobalamin (0.05 mg/mL)                                | Placebo (sterile water) | <p>In mature cows (lactation <math>\geq 3</math>), the proportion of hyperketonemic cows (serum BHBA <math>\geq 1,200 \mu\text{mol/L}</math>) was significantly lower in the treatment group. No significant difference was observed in first- and second-lactation animals.</p> | [9]       |
| Sahal et al. (2016)   | Butafosfan-cyanocobalamin at 5 mL/100 kg BW (C5) and 10 mL/100 kg BW (C10) for 4 days | Saline (C0)             | <p>Median reduction in blood BHBA was 57% in C5 and 75% in C10, compared to 28% in C0. NEFA and total bilirubin concentrations were significantly decreased in the C10 group.</p>                                                                                                | [10]      |
| Nuber et al. (2016)   | Butafosfan alone (BUT) and Butafosfan with Cyanocobalamin (BUTCO)                     | Saline (CON)            | <p>Both BUTCO and BUT groups had lower plasma BHBA concentrations than the CON group. BUTCO</p>                                                                                                                                                                                  | [11]      |

cows had significantly lower plasma NEFA concentrations than CON cows.

---

## B. Impact on Reproductive Performance

Metabolic health is intrinsically linked to reproductive efficiency in dairy cattle. Some studies have suggested a positive influence of **Butafosfan** on reproductive parameters.

| Study                | Treatment Group(s)                                                                    | Control Group      | Key Findings                                                                                                                                                                                                                           | Reference |
|----------------------|---------------------------------------------------------------------------------------|--------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Sahal et al. (2016)  | Butafosfan-cyanocobalamin at 5 mL/100 kg BW (C5) and 10 mL/100 kg BW (C10) for 4 days | Saline (C0)        | <p>Uterine involution was completed in 83% of C5 and 88% of C10 cows between days 15 and 25 postpartum, compared to 44% in the control group.</p> <p>The interval from calving to first insemination was shorter in the C10 group.</p> | [10]      |
| Deniz et al. (2010a) | Butafosfan and Vitamin B12                                                            | Untreated controls | <p>Increased milk production, faster uterus involution, shorter days-open period, and better conception rate were observed in the treatment groups.</p>                                                                                | [1][5]    |

### III. Effects in Other Species

While less extensively studied than in cattle, the effects of **Butafosfan** have been investigated in other species.

| Species | Study Focus                             | Key Findings                                                                                                                                                                                                                                         | Reference |
|---------|-----------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Pigs    | Anti-stress effects                     | Butafosfan was observed to have anti-stress effects, potentially by reducing overall activity.                                                                                                                                                       | [8]       |
| Sheep   | Metabolic indices around parturition    | Intravenous administration of Butafosfan and cyanocobalamin to late-pregnant ewes reduced circulating glucose, cortisol, lipid profile, and hepatic enzymes in a dose-dependent manner. It also enhanced the weight gain of their lambs after birth. | [12]      |
| Dogs    | Dexamethasone-induced metabolic changes | A combination of Butafosfan and Vitamin B12 was evaluated for its effects on biochemical and hematological parameters in dogs treated with dexamethasone.                                                                                            | [13]      |

## IV. Experimental Protocols

### A. Study on Subclinical Ketosis in Dairy Cattle (Sahal et al., 2016)

- Animals: 53 Holstein-Friesian cows with subclinical ketosis (blood BHBA between 1.00-3.00 mmol/L).
- Treatment Groups:
  - C0 (n=18): Daily saline injection for 4 days.
  - C5 (n=18): Daily injection of **Butafosfan**-cyanocobalamin at a dose of 5 mL/100 kg body weight for 4 days.
  - C10 (n=17): Daily injection of **Butafosfan**-cyanocobalamin at a dose of 10 mL/100 kg body weight for 4 days.
- Measurements: Blood BHBA levels were measured on days 0, 10, and 18. Body condition score (BCS) was evaluated weekly until day 60 postpartum. Reproductive parameters were monitored until day 150 postpartum.

## B. Study on Metabolism in Early Lactating Cows (Nuber et al., 2016)

- Animals: 51 dairy cows with subclinical ketosis.
- Treatment Groups:
  - CON: Intravenous injection of 0.9% saline solution.
  - BUT: Intravenous injection of **Butafosfan** (10 ml/100 kg of body weight).
  - BUTCO: Intravenous injection of **Butafosfan** combined with cyanocobalamin.
- Procedure: Cows were injected on days 1-3 at approximately 22 days postpartum.
- Measurements: Plasma concentrations of NEFA, BHBA, and glucose were measured. Hepatic mRNA abundance of key metabolic enzymes was analyzed on day 7.

## V. Signaling Pathways and Experimental Workflows



[Click to download full resolution via product page](#)

Caption: Postulated metabolic influence of **Butafosfan** and Vitamin B12.

[Click to download full resolution via product page](#)

Caption: Generalized experimental workflow for **Butafosfan** efficacy studies in ketotic dairy cows.

## VI. Conclusion

The available evidence suggests that **Butafosfan**, particularly in combination with Vitamin B12, can be an effective tool in managing metabolic stress in livestock, most notably in dairy cows during the transition period. Its positive effects on reducing ketosis markers and improving reproductive parameters are supported by several studies. However, the efficacy can be influenced by factors such as the age of the animal and the specific dosage regimen. Further large-scale, controlled meta-analyses with standardized protocols would be beneficial to provide more definitive conclusions and to explore its full therapeutic potential and mechanisms of action in a wider range of species and clinical scenarios.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [vetmed.agriculturejournals.cz](http://vetmed.agriculturejournals.cz) [vetmed.agriculturejournals.cz]
- 2. Use of organic phosphorous butafosfan and vitamin B12 combination in transition dairy cows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Use of organic phosphorous butafosfan and vitamin B12 combination in transition dairy cows - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Veterinární medicína: Use of organic phosphorous butafosfan and vitamin B12 combination in transition dairy cows [vetmed.agriculturejournals.cz]
- 5. [researchgate.net](http://researchgate.net) [researchgate.net]
- 6. [ema.europa.eu](http://ema.europa.eu) [ema.europa.eu]
- 7. [advacarepharma.com](http://advacarepharma.com) [advacarepharma.com]
- 8. Butafosfan: a phosphorus source for animals\_Chemicalbook [chemicalbook.com]
- 9. [experts.umn.edu](http://experts.umn.edu) [experts.umn.edu]

- 10. [vetdergikafkas.org](http://vetdergikafkas.org) [vetdergikafkas.org]
- 11. Effects of butafosfan with or without cyanocobalamin on the metabolism of early lactating cows with subclinical ketosis - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 12. Effects of intravenous butaphosphan and cyanocobalamin to late pregnant ewes on the metabolic indices around parturition and weight gain of their lambs after birth - PMC [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
- 13. [semanticscholar.org](http://semanticscholar.org) [semanticscholar.org]
- To cite this document: BenchChem. [Butafosfan in Veterinary Medicine: A Comparative Meta-Analysis of Efficacy]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b124190#meta-analysis-of-butafosfan-s-effectiveness-in-veterinary-studies>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)